5-Amino-3-ethyl-1H-pyrazole-4-carboxylic acid
CAS No.:
Cat. No.: VC20462508
Molecular Formula: C6H9N3O2
Molecular Weight: 155.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H9N3O2 |
---|---|
Molecular Weight | 155.15 g/mol |
IUPAC Name | 3-amino-5-ethyl-1H-pyrazole-4-carboxylic acid |
Standard InChI | InChI=1S/C6H9N3O2/c1-2-3-4(6(10)11)5(7)9-8-3/h2H2,1H3,(H,10,11)(H3,7,8,9) |
Standard InChI Key | FPIOHCDUUGTORE-UHFFFAOYSA-N |
Canonical SMILES | CCC1=C(C(=NN1)N)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 5-amino-3-ethyl-1H-pyrazole-4-carboxylic acid consists of a pyrazole ring substituted with an ethyl group at position 3, an amino group at position 5, and a carboxylic acid moiety at position 4. The presence of both electron-donating (amino) and electron-withdrawing (carboxylic acid) groups creates a polarized electronic environment, influencing its reactivity and interaction with biological targets . The InChI key O=C(C1=C(N)NN=C1CC)O uniquely identifies its stereochemical and constitutional features .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 155.15 g/mol |
Density | Not reported |
Melting Point | Not reported |
Boiling Point | Not reported |
LogP (Partition Coefficient) | ~1.9 (estimated) |
Water Solubility | Moderate (carboxylic acid group) |
The carboxylic acid group enhances solubility in polar solvents, while the ethyl substituent contributes to hydrophobic interactions . Spectroscopic data, though limited in public literature, can be inferred from related pyrazole derivatives. For instance, infrared (IR) spectroscopy would likely show N–H stretching (3300–3500 cm) and C=O stretching (1700 cm) bands, while NMR would reveal signals for the carboxylic carbon (~170 ppm) and pyrazole ring carbons (~100–150 ppm) .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 5-amino-3-ethyl-1H-pyrazole-4-carboxylic acid typically involves cyclocondensation reactions using α-halo carbonyl compounds and hydrazine derivatives. A notable method, adapted from Elnagdi et al., involves the reaction of ethyl 3-oxo-2-arylhydrazononitriles with chloroacetonitrile or ethyl chloroacetate to form 4-aminopyrazole intermediates . Subsequent hydrolysis of the ester group yields the carboxylic acid derivative.
For example:
-
Intermediate Formation:
Ethyl cyanoacetate reacts with a diazonium salt to form 3-oxo-2-arylhydrazononitrile. -
Cyclization:
Treatment with ethyl chloroacetate introduces the ethyl and carboxylate groups. -
Hydrolysis:
Acidic or basic hydrolysis converts the ester to a carboxylic acid .
This route achieves moderate yields (50–70%) and is favored for its scalability. Alternative approaches, such as microwave-assisted synthesis, remain underexplored but could improve efficiency .
Purification and Characterization
Purification via recrystallization (using ethanol/water mixtures) and column chromatography ensures high purity (>97%) . Advanced techniques like high-resolution mass spectrometry (HRMS) and X-ray crystallography are recommended for definitive structural confirmation.
Applications in Pharmaceutical and Agrochemical Research
Drug Discovery
Pyrazole derivatives are renowned for their pharmacological activities. The amino and carboxylic acid groups in 5-amino-3-ethyl-1H-pyrazole-4-carboxylic acid make it a versatile scaffold for designing kinase inhibitors, antiviral agents, and anti-inflammatory drugs. For instance:
-
Kinase Inhibition: The compound’s ability to chelate metal ions in enzyme active sites (e.g., ATP-binding pockets) positions it as a candidate for tyrosine kinase inhibitors .
-
Antiviral Activity: Structural analogs have shown efficacy against RNA viruses by interfering with viral replication machinery .
Agrochemical Development
In agrochemistry, this compound’s ethyl group enhances lipid solubility, facilitating penetration through plant cuticles. Potential applications include:
-
Herbicides: Disruption of acetolactate synthase (ALS) in weeds.
-
Fungicides: Inhibition of ergosterol biosynthesis in fungal pathogens .
Parameter | Recommendation |
---|---|
Storage Temperature | 2–8°C |
Stability | Sensitive to moisture and air |
PPE Requirements | Gloves, lab coat, goggles |
Comparative Analysis with Analogous Compounds
Structural Analogues
The ethyl substituent distinguishes this compound from methyl- or aryl-substituted pyrazoles. For example:
Table 3: Comparison with Methyl and Anilino Derivatives
The carboxylic acid moiety enhances hydrogen-bonding capacity compared to ester derivatives, making it more suitable for polar biological targets .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume